2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate
Overview
Description
“2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate” is a chemical compound with the molecular formula C10H10F3N5O2 . It is a type of anthranilic diamide containing 5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidine .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a new kind of anthranilic diamides containing 5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidine . The key intermediate, ethyl 5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidine-2-carboxylate, was synthesized by applying microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound was identified by means of elemental analysis, IR, 1H NMR, and MS spectra . The molecular weight of the compound is 289.21 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the application of microwave irradiation to synthesize the key intermediate . Further details about the specific chemical reactions involved in the synthesis are not available in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 289.21 and a molecular formula of C10H10F3N5O2 . Further details about the physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Chemical Structure
- The synthesis of compounds related to 2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate involves complex processes like cyclization and rearrangement. For instance, a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was synthesized using a cyclization method involving Ni(NO3)2. This process resulted in molecules forming inversion dimers and layers by π-stacking interactions (Repich et al., 2017).
Chemical Reactions and Derivatives
- Various derivatives of triazolopyrimidines, which are structurally related to the target compound, have been synthesized and investigated. For example, the heterocyclization of certain thiosemicarbazides led to the formation of dimethyl-triazolopyrimidines, showcasing the versatility of these compounds in chemical synthesis (Vas’kevich et al., 2006).
Application in Agrochemistry
- Triazolopyrimidine derivatives have shown promise in agrochemical applications. For instance, certain acetohydrazone-containing triazolopyrimidine derivatives exhibited notable fungicidal activities, making them potential candidates for agricultural use (Chen et al., 2009). Another study designed and synthesized compounds with herbicidal activities, further highlighting the agrochemical potential of these derivatives (Guo-xiang, 2009).
Medicinal Chemistry and Antiproliferative Activity
- In medicinal chemistry, platinum(IV) complexes with triazolopyrimidine analogs, including 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, have been studied for their antiproliferative activity. These complexes showed varying levels of cytotoxic activity against human cell lines, indicating potential in cancer treatment research (Łakomska et al., 2008).
Photocleavage and DNA Interaction
- Triazolopyrimidine derivatives have been investigated for their DNA photocleavage activity. This suggests a potential application in understanding and manipulating DNA structures, which can be crucial in medical research and biotechnology (Sharma et al., 2015).
Future Directions
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5O2/c1-5-3-6(2)18-8(14-5)15-7(17-18)16-9(19)20-4-10(11,12)13/h3H,4H2,1-2H3,(H,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIBCPSFHGCSCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)NC(=O)OCC(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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